Cas no 918487-10-2 (1-Butyl-4-iodo-1H-pyrazole)
1-Butyl-4-iodo-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-Butyl-4-iodo-1H-pyrazole
- MFCD16036120
- BS-22704
- A860214
- CS-0212662
- 1-butyl-4-iodopyrazole
- AKOS013752387
- 918487-10-2
- F8886-7542
- QPURVXUEGIIVDN-UHFFFAOYSA-N
- DTXSID60681995
- SCHEMBL177537
- DS-021616
-
- MDL: MFCD16036120
- Inchi: 1S/C7H11IN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3
- InChI Key: QPURVXUEGIIVDN-UHFFFAOYSA-N
- SMILES: IC1C=NN(C=1)CCCC
Computed Properties
- Exact Mass: 249.99670g/mol
- Monoisotopic Mass: 249.99670g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 97.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 17.8Ų
1-Butyl-4-iodo-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049002718-25g |
1-Butyl-4-iodo-1H-pyrazole |
918487-10-2 | 95% | 25g |
$355.68 | 2023-08-31 | |
| Fluorochem | 211999-1g |
1-Butyl-4-iodo-1H-pyrazole |
918487-10-2 | 95% | 1g |
£50.00 | 2022-02-28 | |
| Fluorochem | 211999-5g |
1-Butyl-4-iodo-1H-pyrazole |
918487-10-2 | 95% | 5g |
£150.00 | 2022-02-28 | |
| Fluorochem | 211999-25g |
1-Butyl-4-iodo-1H-pyrazole |
918487-10-2 | 95% | 25g |
£450.00 | 2022-02-28 | |
| TRC | B693058-100mg |
1-Butyl-4-iodo-1H-pyrazole |
918487-10-2 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B693058-250mg |
1-Butyl-4-iodo-1H-pyrazole |
918487-10-2 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B693058-500mg |
1-Butyl-4-iodo-1H-pyrazole |
918487-10-2 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B693058-1g |
1-Butyl-4-iodo-1H-pyrazole |
918487-10-2 | 1g |
$ 98.00 | 2023-04-18 | ||
| Chemenu | CM188745-25g |
1-Butyl-4-iodo-1H-pyrazole |
918487-10-2 | 95% | 25g |
$320 | 2021-08-05 | |
| Chemenu | CM188745-5g |
1-Butyl-4-iodo-1H-pyrazole |
918487-10-2 | 95% | 5g |
$132 | 2024-07-20 |
1-Butyl-4-iodo-1H-pyrazole Suppliers
1-Butyl-4-iodo-1H-pyrazole Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 1-Butyl-4-iodo-1H-pyrazole
Introduction to 1-Butyl-4-iodo-1H-pyrazole (CAS No. 918487-10-2)
1-Butyl-4-iodo-1H-pyrazole, with the chemical identifier CAS No. 918487-10-2, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic iodinated derivative of pyrazole has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in synthetic chemistry. The presence of both an iodo substituent and a butyl side chain imparts unique reactivity, enabling its application in various chemical transformations relevant to drug discovery and material science.
The 1H-pyrazole core is a well-documented scaffold in medicinal chemistry, known for its role in bioactive molecules. Its five-membered aromatic ring system offers a balance of electronic properties and steric accessibility, making it an ideal platform for functionalization. The introduction of an iodo group at the 4-position enhances the compound's utility as a synthetic building block, particularly in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular architectures, including those found in modern pharmaceuticals.
The butyl substituent at the 1-position further modulates the electronic and steric environment of the pyrazole ring. This modification can influence both the compound's solubility and its interaction with biological targets. In recent years, there has been growing interest in pyrazole derivatives as pharmacophores, with applications ranging from antiviral to anticancer agents. The structural features of 1-butyl-4-iodo-1H-pyrazole make it a promising candidate for further exploration in this context.
Recent studies have highlighted the potential of iodinated pyrazoles in medicinal chemistry due to their ability to participate in transition-metal-catalyzed reactions with high efficiency. For instance, researchers have demonstrated that 1-butyl-4-iodo-1H-pyrazole can be utilized to synthesize novel heterocyclic compounds through palladium-catalyzed cross-coupling with aryl halides or boronic acids. These methodologies have been applied to develop new therapeutic agents with improved pharmacokinetic profiles.
In addition to its synthetic utility, 1-butyl-4-iodo-1H-pyrazole has been investigated for its biological activity. Preliminary experiments suggest that this compound exhibits moderate interactions with certain enzymatic targets, which could be exploited for therapeutic purposes. However, further research is required to fully elucidate its pharmacological properties and potential side effects. The compound's structural similarity to known bioactive molecules makes it an attractive candidate for structure-based drug design.
The synthesis of 1-butyl-4-iodo-1H-pyrazole typically involves the functionalization of commercially available pyrazole derivatives. One common approach is the iodination of 1-butylpyrazole using iodine monochloride or N-Iodosuccinimide (NIS) under controlled conditions. This reaction proceeds with high regioselectivity, yielding the desired product in good yields. The use of modern purification techniques such as column chromatography ensures high purity, which is essential for subsequent applications.
The compound's stability under various storage conditions is another critical factor that contributes to its practicality in research settings. Proper handling and storage protocols are necessary to maintain its integrity and prevent degradation. Typically, 1-butyl-4-iodo-1H-pyrazole is stored in an inert atmosphere at low temperatures to minimize decomposition.
The versatility of 1-butyl-4-iodo-1H-pyrazole extends beyond pharmaceutical applications. In material science, for example, it has been explored as a precursor for organic electronic materials due to its ability to form stable polymers and conjugated systems. These materials have potential uses in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
As research continues to advance, the applications of 1-butyl-4-iodo-1H-pyrazole are expected to expand further. New synthetic strategies and catalytic systems may emerge, enabling more efficient access to derivative compounds with tailored properties. Collaborative efforts between chemists and biologists will be crucial in harnessing the full potential of this versatile intermediate.
In conclusion, 1-butyl-4-iodo-1H-pyrazole (CAS No. 918487-10-2) represents a significant advancement in synthetic and medicinal chemistry. Its unique structural features and reactivity make it a valuable tool for researchers developing new drugs and materials. With ongoing investigations into its biological activity and synthetic applications, this compound is poised to play an increasingly important role in scientific innovation.
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